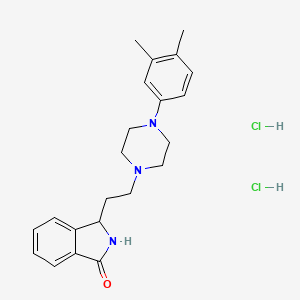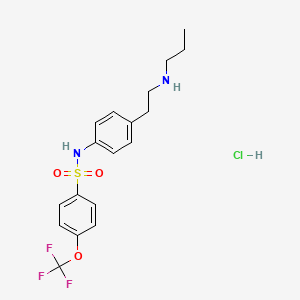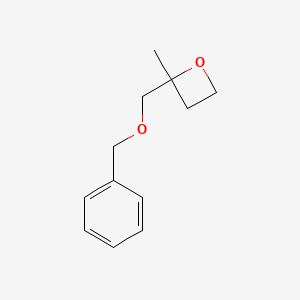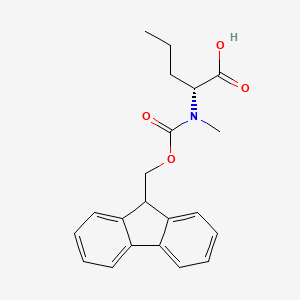![molecular formula C9H19ClN2O2 B3028326 tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride CAS No. 1860028-36-9](/img/structure/B3028326.png)
tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride
Overview
Description
The compound tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are known for their utility in various chemical reactions and as intermediates in organic synthesis. The tert-butyl group attached to the nitrogen of the carbamate indicates the presence of a bulky protecting group, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives has been explored in various studies. For instance, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of electrophiles in THF at -78°C leads to functionalized carbamates . This method could potentially be adapted for the synthesis of tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a nitrogen atom bonded to an alkyl or aryl group, a carbonyl group, and an oxygen atom bonded to a tert-butyl group. The presence of the azetidin-2-yl group suggests a four-membered ring structure attached to the nitrogen, which could affect the molecule's reactivity due to ring strain.
Chemical Reactions Analysis
Carbamates like the tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride can undergo various chemical reactions. For example, the hydrolysis of functionalized carbamates can yield corresponding amino alcohols . Additionally, the reaction of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide can generate a zwitterionic ammonium carbamate salt , indicating that carbamates can react with CO2 under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group is known for its steric bulk, which can protect the carbamate from premature reactions. The azetidin-2-yl group introduces ring strain, which can affect the compound's stability and reactivity. The hydrochloride salt form of the compound suggests improved water solubility, which can be advantageous in certain reactions or applications.
Scientific Research Applications
1. Deprotection Reagent in Organic Synthesis
Tert-butyl carbamates, including tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride, are used as deprotection reagents in organic synthesis. A study by Li et al. (2006) demonstrated the effectiveness of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. This method offers good selectivity and preserves the stereochemical integrity of substrates.
2. Synthesis of Carbapenems
In the synthesis of carbapenems, which are a class of antibiotics, tert-butyl carbamates play a crucial role. A 2019 study by Khasanova et al. highlighted the use of tert-butyl carbamates as a versatile building block for carbapenems, indicating their importance in pharmaceutical chemistry.
3. Crystallography and Molecular Structure Analysis
These compounds are also significant in crystallography and molecular structure analysis. For instance, Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives to understand the interactions involving hydrogen and halogen bonds. These studies provide insights into molecular interactions and structures.
4. Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl carbamates are intermediates in the synthesis of various biologically active compounds. For example, Zhao et al. (2017) reported the synthesis of tert-butyl carbamate as an important intermediate in the production of omisertinib, a drug used in cancer treatment.
Safety and Hazards
The safety information available indicates that “tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, and P304 .
properties
IUPAC Name |
tert-butyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860028-36-9 | |
| Record name | Carbamic acid, N-(2-azetidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)


![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)


![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)



